molecular formula C17H15NO3 B3034178 3-(1,3-benzodioxol-5-yl)-N-(4-methylphenyl)acrylamide CAS No. 1426293-68-6

3-(1,3-benzodioxol-5-yl)-N-(4-methylphenyl)acrylamide

Cat. No. B3034178
CAS RN: 1426293-68-6
M. Wt: 281.3 g/mol
InChI Key: LCLJZWIBTBZRPZ-WEVVVXLNSA-N
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Description

Synthesis Analysis

The synthesis of acrylamide derivatives is a topic of interest due to their potential biological activities. In the first paper, a series of N-{3-[3-(9-methyl-9H-carbazol-3-yl)-acryloyl]-phenyl}-benzamide/amide derivatives were synthesized using Claisen-Schmidt condensation of 3-formyl-9-methylcarbazole with various amides of 3-aminoacetophenone . Similarly, the fourth paper describes the synthesis of 3-(Substitutedphenyl)-N-(4H-1,2,4-triazol-4-yl)acrylamide compounds through the reaction of 4-amino-1,2,4-Triazole with Acetyl Chloride followed by Claisen-Schmidt Condensation with different aromatic aldehydes .

Molecular Structure Analysis

The second paper provides a detailed analysis of the molecular structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide using X-ray single crystal diffraction, IR spectroscopy, and quantum chemical computation . The third paper also focuses on the molecular structure, employing UV-Vis, FT-IR, and 1H NMR measurements to characterize a novel acrylamide monomer, N-(2-acetyl-benzofuran-3-yl)acrylamide (NABA) .

Chemical Reactions Analysis

The chemical reactivity of the molecules is explored through various computational methods. The second paper investigates the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scan to estimate the chemical reactivity of the molecule . The third paper also examines the MEP maps to identify reactive regions of the NABA monomer .

Physical and Chemical Properties Analysis

The antioxidant properties of the novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide were determined using the DPPH free radical scavenging test, as reported in the second paper . The third paper discusses the electronic properties, such as HOMO and LUMO energies, and thermodynamic properties calculated with DFT, indicating that the NABA monomer is chemically active and has charge transfer within the monomer .

Biological Evaluation

The biological activities of the synthesized compounds were evaluated in the first and fourth papers. The compounds from the first paper were investigated for their in vitro xanthine oxidase (XO), tyrosinase, and melanin production inhibitory activity, with some showing more potent XO inhibitory activity than the standard drug . The fourth paper assessed the anti-bacterial and anti-fungal activities of the synthesized compounds, with some exhibiting promising results compared to standard drugs .

Scientific Research Applications

Acrylamide, a molecule with the structural component similar to the specified compound, has seen extensive research due to its diverse applications in various fields. This review focuses on the scientific and industrial applications of acrylamide and its derivatives, excluding any information related to drug use, dosage, or side effects.

Industrial Applications

Acrylamide is primarily utilized in the production of polyacrylamide, which serves as a crucial component in water treatment processes, soil conditioning, and as a flocculating agent. The synthesis of polyacrylamide and its applications in wastewater treatment, as well as in the paper, textile, and cosmetic industries, highlight the versatility of acrylamide in industrial applications. Moreover, acrylamide's role in laboratory settings, particularly as a medium for protein separation through electrophoresis, underscores its importance in scientific research and diagnostics (Friedman, 2003).

Environmental and Health Research

Investigations into the environmental and health impacts of acrylamide have led to significant insights into its biochemistry, toxicity, and metabolism. Studies focusing on its formation in foods during processing, the potential health risks from dietary exposure, and the mechanisms of neurotoxicity, genotoxicity, and carcinogenicity have been pivotal. These research efforts aim to better understand acrylamide's role in human health and to develop strategies for reducing exposure and mitigating its harmful effects (Dearfield et al., 1988).

Mitigation Strategies in Food Processing

Significant research has been dedicated to identifying and implementing strategies to reduce acrylamide formation in food products. Approaches such as optimizing cooking conditions, utilizing asparaginase to decrease precursor availability, and exploring natural inhibitors have shown promise. These strategies not only aim to reduce the acrylamide content in foods but also to understand its formation mechanisms better, highlighting an intersection between food science and public health (Pedreschi, Mariotti, & Granby, 2014).

Coordination Chemistry and Molecular Interactions

Research on the coordination chemistry of acrylamide reveals its potential for forming complexes with various metals, which can have implications for understanding acrylamide's reactivity and toxicity in biological systems. This area of study not only contributes to the fundamental understanding of acrylamide's chemical behavior but also opens avenues for investigating its interactions within living organisms and the environment (Girma et al., 2005).

Future Directions

Future research on this compound could involve investigating its potential biological activity, as well as studying its physical and chemical properties in more detail. Additionally, research could be done to develop more efficient synthesis methods for this and similar compounds .

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-12-2-6-14(7-3-12)18-17(19)9-5-13-4-8-15-16(10-13)21-11-20-15/h2-10H,11H2,1H3,(H,18,19)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLJZWIBTBZRPZ-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-benzodioxol-5-yl)-N-(4-methylphenyl)acrylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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